

Spectroscopic Comparison of Halogenated 2-Aminobenzophenones: A Guide for Researchers

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Compound of Interest		
Compound Name:	2-Amino-5-bromobenzophenone	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various halogenated 2-aminobenzophenones. The information presented is supported by experimental data and detailed methodologies to aid in the identification and characterization of these important pharmaceutical intermediates.

Halogenated 2-aminobenzophenones are key precursors in the synthesis of numerous psychoactive drugs, most notably benzodiazepines. The nature and position of the halogen substituent significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and the development of new analytical methods. This guide offers a comparative analysis of these compounds using UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key spectroscopic data for a series of halogenated 2-aminobenzophenones. This allows for a direct comparison of the impact of different halogens on their spectral properties.

Table 1: UV-Vis Spectroscopic Data of Halogenated 2-Aminobenzophenones in Ethanol



Compound	λmax (nm) - Band I (π → π)	λmax (nm) - Band II (n → π)
2-Amino-5- fluorobenzophenone	~245	~380
2-Amino-5- chlorobenzophenone	248	385
2-Amino-5- bromobenzophenone	250	390
2-Amino-5-iodobenzophenone	~255	~395

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) of Halogenated 2-Aminobenzophenones (Solid State, ATR)

Compound	N-H Stretch	C=O Stretch	C-X Stretch
2-Amino-5- fluorobenzophenone	~3400, ~3300	~1620	~1230
2-Amino-5- chlorobenzophenone	3481, 3358	1625	~820
2-Amino-5- bromobenzophenone	~3400, ~3300	~1620	~630
2-Amino-5- iodobenzophenone	~3390, ~3290	~1615	~530

Table 3: ^1H and ^{13}C NMR Chemical Shifts (ppm) of Halogenated 2-Aminobenzophenones in CDCl 3



Compound	¹H NMR (Ar-H)	¹³ C NMR (C=O)	¹³ C NMR (C-X)
2-Amino-5- fluorobenzophenone	6.6 - 7.6	~197	~158 (d)
2-Amino-5- chlorobenzophenone	6.7 - 7.5	197.8	123.9
2-Amino-5- bromobenzophenone	6.6 - 7.6	~197	~112
2-Amino-5- iodobenzophenone	6.5 - 7.7	~197	~83

Note: 'd' denotes a doublet due to C-F coupling.

Table 4: Key Mass Spectrometry Fragmentation Data (m/z) of Halogenated 2-Aminobenzophenones (Electron Ionization)

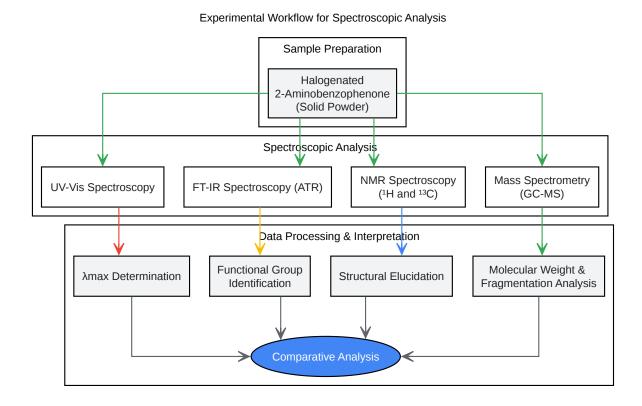
Compound	[M]+	[M-X]+	[C ₆ H₅CO] ⁺
2-Amino-5- fluorobenzophenone	215	196	105
2-Amino-5- chlorobenzophenone	231/233	196	105
2-Amino-5- bromobenzophenone	275/277	196	105
2-Amino-5- iodobenzophenone	323	196	105

Note: The presence of isotopic peaks for chlorine ($^{135}CI/^{37}CI \approx 3:1$) and bromine ($^{79}Br/^{81}Br \approx 1:1$) is a key diagnostic feature.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a halogenated 2-aminobenzophenone sample.





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Spectroscopic analysis workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of the halogenated 2-aminobenzophenone in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.



- Data Acquisition: Record the absorption spectrum from 200 to 600 nm. Use ethanol as the blank reference.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the observed electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.[1]
 Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.[1]
- Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretches, the C=O stretch, and the C-X stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] [3] Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.
- Data Analysis: Process the spectra to determine the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the splitting patterns and integration values in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to elucidate the molecular structure.



Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Injection: 1 μL of the sample solution in split mode.
 - Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the molecular ion peak ([M]+) and characteristic fragment ions. The
 isotopic pattern for chlorine and bromine containing compounds is a key diagnostic tool.

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